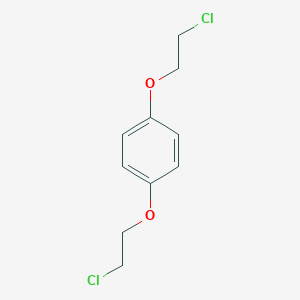

1,4-Bis(2-chloroethoxy)benzene

Descripción

BenchChem offers high-quality 1,4-Bis(2-chloroethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(2-chloroethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-bis(2-chloroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPKDJGAQOVXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401578 | |

| Record name | 1,4-bis(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37142-37-3 | |

| Record name | 1,4-bis(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(2-chloroethoxy)benzene: Properties, Synthesis, and Applications

Introduction

1,4-Bis(2-chloroethoxy)benzene is a symmetrically substituted aromatic ether. Its structure, featuring a central benzene ring functionalized with two 2-chloroethoxy groups at the para positions, makes it a versatile building block in organic synthesis. The presence of the reactive chloroethyl groups offers synthetic handles for a variety of chemical transformations, rendering this compound a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1,4-Bis(2-chloroethoxy)benzene, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties

1,4-Bis(2-chloroethoxy)benzene is a white to pale yellow solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The symmetrical nature of the molecule and the presence of polar C-O and C-Cl bonds contribute to its solid state at ambient conditions and its solubility in various organic solvents.

| Property | Value |

| CAS Number | 37142-37-3 |

| Molecular Formula | C₁₀H₁₂Cl₂O₂ |

| Molecular Weight | 235.11 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 92-93 °C |

| Boiling Point | 335.7 ± 22.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| Solubility | Soluble in methanol and other organic solvents |

Synthesis and Purification

The most common and straightforward synthesis of 1,4-Bis(2-chloroethoxy)benzene involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This method utilizes the reaction of hydroquinone with 2-chloroethanol in the presence of a base.

Experimental Protocol: Synthesis of 1,4-Bis(2-chloroethoxy)benzene

Materials:

-

Hydroquinone

-

2-Chloroethanol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add hydroquinone (11.0 g, 0.1 mol) and anhydrous potassium carbonate (41.4 g, 0.3 mol).

-

Solvent Addition: Add 200 mL of anhydrous DMF to the flask. Stir the mixture to ensure good suspension of the solids.

-

Addition of 2-Chloroethanol: Slowly add 2-chloroethanol (20.1 g, 0.25 mol) to the reaction mixture at room temperature using a dropping funnel.

-

Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 12-16 hours with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 1 L of ice-cold deionized water with stirring. A solid precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any remaining DMF and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 1,4-Bis(2-chloroethoxy)benzene as a white to off-white solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Causality Behind Experimental Choices:

-

Excess Base: Potassium carbonate is used in excess to ensure the complete deprotonation of both hydroxyl groups of the hydroquinone, forming the more nucleophilic diphenoxide.

-

Anhydrous Conditions: The use of anhydrous DMF and a nitrogen atmosphere is crucial to prevent the reaction of the base with water, which would reduce the yield.

-

Solvent: DMF is an excellent polar aprotic solvent for this type of reaction as it effectively dissolves the reactants and facilitates the nucleophilic substitution.

-

Temperature: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 1,4-Bis(2-chloroethoxy)benzene is primarily centered around the two chloroethoxy side chains. The chlorine atoms are susceptible to nucleophilic substitution, making this compound a valuable precursor for a variety of derivatives.

Nucleophilic Substitution Reactions

The terminal chlorine atoms can be displaced by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. This reactivity is a classical example of an Sₙ2 reaction, where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion acts as the leaving group.

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,4-Bis(2-chloroethoxy)benzene (CAS 37142-37-3)

This guide provides a comprehensive technical overview of 1,4-Bis(2-chloroethoxy)benzene, a versatile bifunctional reagent. With full editorial control, this document is structured to deliver scientifically robust and actionable insights, moving beyond a simple recitation of facts to explain the underlying causality and practical considerations for its use in research and development.

Core Identity and Physicochemical Profile

1,4-Bis(2-chloroethoxy)benzene, registered under CAS number 37142-37-3, is an organic compound featuring a central benzene ring substituted at the para positions with two 2-chloroethoxy groups.[1] This symmetrical structure provides two reactive sites, making it a valuable building block in various synthetic applications.[1][2] Its identity is defined by the following key descriptors:

Table 1: Chemical Identifiers for 1,4-Bis(2-chloroethoxy)benzene

| Identifier | Value |

| CAS Number | 37142-37-3[1][2][3][4] |

| IUPAC Name | 1,4-bis(2-chloroethoxy)benzene[1][2] |

| Synonyms | p-Bis(2-chloroethoxy)benzene, Benzene, 1,4-bis(2-chloroethoxy)-[1][2] |

| Molecular Formula | C₁₀H₁₂Cl₂O₂[1][2][3] |

| Molecular Weight | 235.1 g/mol [2] |

| Canonical SMILES | C1=CC(=CC=C1OCCCl)OCCCl[2] |

| InChI | InChI=1S/C10H12Cl2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2[1][2] |

| InChI Key | DKPKDJGAQOVXJC-UHFFFAOYSA-N[1][2] |

The physical properties of this compound are characteristic of a moderately sized organic molecule, existing as a solid at room temperature, which facilitates handling and storage in a laboratory setting.[1]

Table 2: Physicochemical Properties of 1,4-Bis(2-chloroethoxy)benzene

| Property | Value | Source |

| Physical State | Solid, white to pale yellow | [1] |

| Melting Point | 92-93°C | [1] |

| Boiling Point | 335.7 ± 22.0°C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 129.7 ± 22.4°C | [1] |

| Solubility | Soluble in methanol and other organic solvents | [1] |

Synthesis and Reaction Mechanism

The primary and most accessible route for synthesizing 1,4-Bis(2-chloroethoxy)benzene is through a classic nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method is reliable for both laboratory-scale preparations and can be adapted for industrial production.[1]

Underlying Principle: Nucleophilic Substitution

The synthesis involves the reaction of hydroquinone (1,4-dihydroxybenzene) with a suitable chloroethoxy source, typically 2-chloroethanol or 1-bromo-2-chloroethane, in the presence of a base.[1][2] The reaction proceeds in two key steps:

-

Deprotonation: A base, commonly potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), deprotonates the hydroxyl groups of hydroquinone to form a more nucleophilic phenoxide intermediate.[1]

-

Substitution: The resulting phenoxide ion attacks the electrophilic carbon atom of the chloroethoxy donor, displacing the chloride ion as a leaving group to form the ether linkage.[1]

The use of a polar aprotic solvent like dimethylformamide (DMF) is typical as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.[2]

Caption: Reactivity and application pathways of 1,4-Bis(2-chloroethoxy)benzene.

Applications in Research and Development

The bifunctional nature of this molecule makes it a valuable tool in several scientific fields.

-

Organic Synthesis: It serves as a key intermediate for synthesizing a range of target molecules, including pharmaceuticals and agrochemicals, where it can be used to introduce a flexible diether linker. [2]* Polymer Science: The ability of its functional groups to undergo further modification makes it a useful monomer or cross-linking agent in the development of novel polymeric materials. [2]* Proteomics Research: In biological studies, it has been used as a reagent for modifying proteins or peptides, leveraging the reactivity of the chloroethyl groups towards nucleophilic residues on amino acids. [2]

Safety, Handling, and Hazard Profile

Due to the presence of reactive chloroalkyl groups, 1,4-Bis(2-chloroethoxy)benzene must be handled with appropriate caution. Compounds with similar structures are known to be alkylating agents, which can be toxic and potentially carcinogenic through mechanisms like DNA damage. [2]While specific toxicity data for this compound is limited, a conservative approach to handling is warranted.

Hazard Summary:

-

Classification: Causes skin irritation (H315) and serious eye irritation (H319). [5][6]* Potential Hazards: As a potential alkylating agent, it should be treated as toxic. [2]Contact may cause skin and eye irritation. [2] Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors. [2]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [5]* Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [5]* Storage: Store in a tightly sealed container in a dry, cool place, such as at 2-8°C. [4]

Conclusion

1,4-Bis(2-chloroethoxy)benzene is a structurally simple yet synthetically powerful bifunctional molecule. Its value lies in the predictable reactivity of its two chloroethoxy arms, which allows it to serve as a versatile linker and building block in diverse fields ranging from medicinal chemistry to materials science. A thorough understanding of its synthesis, reactivity, and handling requirements enables researchers to effectively and safely leverage its properties for the development of novel compounds and materials.

References

- Smolecule. (n.d.). Buy 1,4-Bis(2-chloroethoxy)benzene | 37142-37-3.

- Smolecule. (n.d.). 1,4-Bis(2-chloroethoxy)benzene.

- Vulcanchem. (n.d.). 1,4-Bis(2-chloroethoxy)benzene - 37142-37-3.

- Santa Cruz Biotechnology. (n.d.). 1,4-Bis(2-chloroethoxy)benzene | CAS 37142-37-3.

- BLD Pharm. (n.d.). 37142-37-3|1,4-Bis(2-chloroethoxy)benzene.

- MOLBASE. (n.d.). 1,4-Bis(2-chloroethoxy)benzene 37142-37-3, Purity 96%.

- ABI Chem. (n.d.). 1,4-BIS(2-CHLOROETHOXY)BENZENE;37142-37-3.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 1,4-Bis(2-chloroethyl)benzene.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- PubChem. (n.d.). Benzene, (2-chloroethoxy)-.

- TCI Chemicals. (n.d.). 1,4-Bis(2-chloroethyl)benzene 7379-84-2.

- Google Patents. (n.d.). CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- PubChem. (n.d.). CID 161260566 | C16H16Cl4.

- Chevron Phillips Chemical. (n.d.). Safety Data Sheet.

- Chemsrc. (2025). (2-Chloroethoxy)benzene | CAS#:614-72-2.

- Sigma-Aldrich. (n.d.). 1,3-bis-(2-chloro-ethoxy)-benzene.

- BLDpharm. (n.d.). 565171-57-5|1-(2-Chloroethoxy)-4-ethoxybenzene.

- University of Calgary. (n.d.). Chem 351 F14 Final : Spectroscopy.

- Cheméo. (n.d.). Chemical Properties of Benzene, (2-chloroethoxy)- (CAS 622-86-6).

- Sigma-Aldrich. (n.d.). (2-Chloroethoxy)benzene 98 622-86-6.

- Thermo Fisher Scientific. (n.d.). Hydroquinone bis(2-hydroxyethyl) ether, 95% 500 g.

- The Good Scents Company. (n.d.). hydroquinone bis(2-hydroxyethyl) ether, 104-38-1.

- Biosynth. (n.d.). Hydroquinone bis(2-hydroxyethyl) ether | 104-38-1 | FH40568.

- Fisher Scientific. (n.d.). Hydroquinone bis(2-hydroxyethyl) ether, 95% 100 g.

- Sigma-Aldrich. (n.d.). Hydroquinone bis(2-hydroxyethyl) ether 98 104-38-1.

- Sigma-Aldrich. (n.d.). (2-Chloroethoxy)benzene 98 622-86-6.

- Hit2Lead. (n.d.). 1-(2-chloroethoxy)-2-ethoxybenzene | CAS# 56842-04-7.

- Sigma-Aldrich. (n.d.). 1,4-bis(2-chloroethoxy)benzene | 37142-37-3.

- Chemsrc. (2025). (2-Chloroethoxy)benzene | CAS#:622-86-6.

- BOC Sciences. (n.d.). CAS 622-86-6 (2-Chloroethoxy)benzene.

- PubChem. (n.d.). 1,4-Bis(2-chloroethyl)benzene | C10H12Cl2 | CID 2749146.

- Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives.

- Scribd. (n.d.). Unit 14 PDF | PDF | Nuclear Magnetic Resonance Spectroscopy | Relaxation (Nmr).

- Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

Sources

- 1. 1,4-Bis(2-chloroethoxy)benzene (37142-37-3) for sale [vulcanchem.com]

- 2. Buy 1,4-Bis(2-chloroethoxy)benzene | 37142-37-3 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. 37142-37-3|1,4-Bis(2-chloroethoxy)benzene|BLD Pharm [bldpharm.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 1,4-Bis(2-chloroethyl)benzene | C10H12Cl2 | CID 2749146 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular structure of 1,4-Bis(2-chloroethoxy)benzene

An In-Depth Technical Guide to the Molecular Structure of 1,4-Bis(2-chloroethoxy)benzene

Foreword: A Molecule of Symmetrical Reactivity

In the landscape of synthetic organic chemistry and medicinal drug development, the utility of a molecule is often defined by its functional handles and structural backbone. 1,4-Bis(2-chloroethoxy)benzene, a symmetrically disubstituted aromatic ether, presents itself as a compelling building block. Its rigid para-substituted phenyl core provides a defined spatial orientation, while the terminal chloroethyl groups offer two reactive sites for nucleophilic substitution. This guide provides an in-depth exploration of its molecular structure, from its synthesis and physicochemical properties to the analytical methodologies required for its unambiguous characterization. The insights herein are tailored for researchers, scientists, and drug development professionals who leverage such bifunctional linkers to construct complex molecular architectures with therapeutic potential.

Physicochemical and Structural Identity

1,4-Bis(2-chloroethoxy)benzene is an organic compound characterized by a central benzene ring substituted at the para (1 and 4) positions with 2-chloroethoxy groups.[1][2] This symmetrical arrangement is key to its properties and applications.

| Property | Value | Source |

| CAS Number | 37142-37-3 | [2][3] |

| Molecular Formula | C₁₀H₁₂Cl₂O₂ | [1][2][3] |

| Molecular Weight | 235.11 g/mol | [1][3] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 92-93°C | [2] |

| Boiling Point | 335.7±22.0°C at 760 mmHg | [2] |

| Density | 1.2±0.1 g/cm³ | [2] |

| SMILES | C1=CC(=CC=C1OCCCl)OCCCl | [1] |

| InChI Key | DKPKDJGAQOVXJC-UHFFFAOYSA-N | [1][2] |

Synthesis Pathway: The Williamson Ether Synthesis

The most prevalent and reliable method for synthesizing 1,4-Bis(2-chloroethoxy)benzene is a variation of the Williamson ether synthesis. This involves a nucleophilic substitution reaction between a phenoxide and an alkyl halide.[1][2]

Causality Behind Experimental Choices:

-

Reactants: Hydroquinone (1,4-dihydroxybenzene) is selected for its para-disposed hydroxyl groups, which, upon deprotonation, become potent nucleophiles. 2-Chloroethanol serves as the electrophile; however, a more direct and efficient approach often uses 1-bromo-2-chloroethane or 1,2-dichloroethane, where the chlorine atoms act as leaving groups. The choice of halide can influence reaction rates (Br > Cl).

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) is employed. Its role is to deprotonate the phenolic hydroxyl groups of hydroquinone to form the more nucleophilic diphenoxide ion. Stronger bases like sodium hydroxide (NaOH) can also be used, particularly in industrial-scale production to accelerate the reaction, but may require more careful control of conditions to prevent side reactions.[2]

-

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is ideal. These solvents effectively solvate the cation (e.g., K⁺) while leaving the phenoxide anion relatively "bare" and highly reactive, thus promoting the SN2 reaction mechanism.

-

Catalysis: For enhanced efficiency, phase-transfer catalysts can be introduced to facilitate the reaction between reactants in different phases. Additionally, catalytic systems using cesium carbonate and sodium dithionite have been shown to improve synthesis efficiency.[1][4]

Experimental Protocol: Laboratory Scale Synthesis

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (1 equivalent) and potassium carbonate (2.2 equivalents).

-

Solvent Addition: Add 150 mL of anhydrous dimethylformamide (DMF).

-

Initiation: Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon) to ensure the formation of the diphenoxide.

-

Electrophile Addition: Add 1-bromo-2-chloroethane (2.5 equivalents) dropwise to the stirring mixture. The excess electrophile ensures the complete dialkylation of the hydroquinone.

-

Reaction: Heat the mixture to 80-90°C and maintain it under reflux with vigorous stirring for 12-18 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate should form.

-

Isolation & Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove inorganic salts. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 1,4-Bis(2-chloroethoxy)benzene as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,4-Bis(2-chloroethoxy)benzene.

Comprehensive Structural Characterization

A multi-technique analytical approach is essential for the unambiguous confirmation of the molecular structure and purity of the synthesized compound.

Analytical Workflow Diagram

Caption: Integrated workflow for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Spectroscopy: Due to the molecule's C₂ symmetry, a simplified spectrum is expected.

-

δ ~6.9 ppm (singlet, 4H): This signal corresponds to the four chemically equivalent aromatic protons. The singlet nature arises because all protons on the benzene ring are identical due to the symmetrical para-substitution.

-

δ ~4.2 ppm (triplet, 4H): These are the four protons of the two methylene groups attached to the ether oxygen (-O-CH₂ -CH₂-Cl). They are deshielded by the adjacent electronegative oxygen atom and appear as a triplet due to coupling with the neighboring CH₂Cl group.

-

δ ~3.8 ppm (triplet, 4H): This triplet corresponds to the four protons of the two methylene groups attached to the chlorine atom (-O-CH₂-CH₂ -Cl). They are coupled to the adjacent O-CH₂ group.

-

-

¹³C NMR Spectroscopy: The symmetry also reduces the number of distinct carbon signals.

-

δ ~153 ppm: Aromatic carbons directly attached to the ether oxygen (C-O).

-

δ ~116 ppm: Aromatic carbons ortho and meta to the ether linkages (C-H).

-

δ ~69 ppm: Methylene carbons attached to the ether oxygen (-C H₂-O).

-

δ ~42 ppm: Methylene carbons attached to the chlorine atom (-C H₂-Cl).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

M⁺ peak (m/z 234): Corresponds to the molecule containing two ³⁵Cl atoms.

-

(M+2)⁺ peak (m/z 236): Corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl atom.

-

(M+4)⁺ peak (m/z 238): Corresponds to the molecule containing two ³⁷Cl atoms. The expected intensity ratio of these peaks will be approximately 9:6:1, which is a definitive signature for a molecule with two chlorine atoms.

-

-

Fragmentation: Common fragmentation patterns would involve the cleavage of the ether bond or the loss of a chloroethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2850-2960 | C-H stretch | Aliphatic (CH₂) |

| ~1510, 1600 | C=C stretch | Aromatic Ring |

| ~1240 | C-O-C stretch | Aryl-Alkyl Ether |

| ~650-750 | C-Cl stretch | Alkyl Halide |

Chromatographic Analysis (Purity Assessment)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the purity of the final product.[5]

-

Protocol: HPLC-UV

-

System: HPLC with a UV detector set to 254 nm.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Analysis: A pure sample should yield a single major peak at a specific retention time. Purity is calculated based on the area percentage of the main peak.

-

Applications in Drug Development & Synthesis

1,4-Bis(2-chloroethoxy)benzene is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a bifunctional linker or scaffold . The two chloroethoxy groups are excellent handles for SN2 reactions with various nucleophiles such as amines, thiols, or alcohols.[1]

Key Roles:

-

Cross-linking Agent: It can be used to link two different molecules or two parts of the same molecule, creating macrocycles or constrained peptide mimetics.

-

Spacer in PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), linkers of specific length and rigidity are required. This molecule provides a rigid aromatic core and flexible ethyl ether chains.

-

Polymer Science: The functional groups allow for its incorporation into the development of novel polymers and functional materials.[1]

Conceptual Application as a Bifunctional Linker

Caption: Linking two distinct nucleophilic molecules (R₁ and R₂).

Safety and Handling

As with any chlorinated organic compound, 1,4-Bis(2-chloroethoxy)benzene should be handled with care. It is advisable to treat it as a potential irritant and alkylating agent.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.

References

-

Chem 351 F14 Final: Spectroscopy. (n.d.). Retrieved January 4, 2026, from [Link]

-

CID 161260566 | C16H16Cl4 - PubChem. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

- Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene. (2013, September 25). Google Patents.

-

Chem 117 Reference Spectra Spring 2011. (n.d.). Retrieved January 4, 2026, from [Link]

-

(2-Chloroethoxy)benzene | CAS#:614-72-2 - Chemsrc. (2025, August 25). Retrieved January 4, 2026, from [Link]

-

Benzene, (2-chloroethoxy)- | C8H9ClO | CID 12156 - PubChem. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

Chemical Properties of Benzene, (2-chloroethoxy)- (CAS 622-86-6) - Cheméo. (n.d.). Retrieved January 4, 2026, from [Link]

-

(2-Chloroethoxy)benzene | CAS#:622-86-6 - Chemsrc. (2025, August 27). Retrieved January 4, 2026, from [Link]

-

(2-Chloroethoxy)benzene - SIELC Technologies. (2018, February 16). Retrieved January 4, 2026, from [Link]

-

Benzene, toluene, ethylbenzene, and xylene: Current analytical techniques and approaches for biological monitoring. (2025, December 9). ResearchGate. Retrieved January 4, 2026, from [Link]

-

6.3.2 Spectroscopy | chemrevise. (n.d.). Retrieved January 4, 2026, from [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13. (2020, December 17). YouTube. Retrieved January 4, 2026, from [Link]

-

Spectroscopy Practice: 6 Problems with Detailed MS, IR, NMR Solutions - Studylib. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. Buy 1,4-Bis(2-chloroethoxy)benzene | 37142-37-3 [smolecule.com]

- 2. 1,4-Bis(2-chloroethoxy)benzene (37142-37-3) for sale [vulcanchem.com]

- 3. scbt.com [scbt.com]

- 4. CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 1,4-Bis(2-chloroethoxy)benzene from Hydroquinone

This document provides a comprehensive technical guide for the synthesis of 1,4-Bis(2-chloroethoxy)benzene, a valuable diether derivative, commencing from the readily available precursor, hydroquinone. This synthesis is a cornerstone reaction for producing bifunctional aromatic building blocks used in the development of polymers, cross-linking agents, and novel pharmaceutical scaffolds.

This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and analytical validation methods essential for successful and reproducible synthesis in a research and development setting.

Foundational Principles: The Williamson Ether Synthesis

The synthesis of 1,4-Bis(2-chloroethoxy)benzene from hydroquinone is a classic example of the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this reaction remains one of the most reliable and versatile methods for preparing ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3]

The core mechanistic steps are as follows:

-

Deprotonation: Hydroquinone, a diphenol, is a weak acid. A moderately strong base is required to deprotonate its two hydroxyl groups, forming the hydroquinone dianion (a diphenoxide). This dianion is a significantly more potent nucleophile than the neutral hydroquinone.[2][3] Common bases for synthesizing aryl ethers include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[2]

-

Nucleophilic Attack: The resulting phenoxide ions act as nucleophiles, attacking the electrophilic carbon atom of an alkyl halide.[1] In this specific synthesis, 1,2-dichloroethane serves as the alkylating agent. The attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry (though not relevant for this achiral molecule).[3]

-

Displacement: The carbon-chlorine bond breaks, and the chloride ion is displaced as the leaving group, forming the new carbon-oxygen ether bond. This process occurs twice to yield the final 1,4-Bis(2-chloroethoxy)benzene product.

The reaction is most efficient with primary alkyl halides, such as 1,2-dichloroethane, as secondary and tertiary halides are more prone to undergoing a competing E2 elimination reaction.[1][2]

Experimental Protocol: A Validated Methodology

This section details a robust, self-validating protocol for the synthesis. The quantities provided are for a representative laboratory scale; however, they can be adjusted as needed.

Materials and Equipment

| Reagent/Material | Formula | CAS No. | Molar Mass ( g/mol ) | Purity |

| Hydroquinone | C₆H₆O₂ | 123-31-9 | 110.11 | ≥99% |

| 1,2-Dichloroethane | C₂H₄Cl₂ | 107-06-2 | 98.96 | ≥99% |

| Sodium Hydroxide | NaOH | 1310-73-2 | 40.00 | ≥97% |

| Ethanol | C₂H₅OH | 64-17-5 | 46.07 | 95% or Absolute |

| Deionized Water | H₂O | 7732-18-5 | 18.02 | N/A |

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Vacuum filtration apparatus (Büchner funnel)

-

pH paper or pH meter

Step-by-Step Synthesis Procedure

-

Base and Nucleophile Preparation: In the 500 mL round-bottom flask, dissolve 8.0 g (0.20 mol) of sodium hydroxide pellets in 100 mL of deionized water. Once dissolved and cooled, add 11.0 g (0.10 mol) of hydroquinone. Stir the mixture at room temperature until the hydroquinone is fully dissolved, forming a solution of the sodium hydroquinone salt.

-

Causality Note: Pre-dissolving the base and hydroquinone ensures the formation of the nucleophilic phenoxide before the introduction of the electrophile, promoting a clean and efficient reaction.

-

-

Reaction Setup: Equip the flask with a reflux condenser, a magnetic stir bar, and a dropping funnel containing 30 mL (approx. 37.5 g, 0.38 mol) of 1,2-dichloroethane.

-

Causality Note: A molar excess of 1,2-dichloroethane is used to ensure complete dialkylation of the hydroquinone and to serve as a co-solvent. The reflux condenser prevents the loss of this volatile reagent.

-

-

Alkylation Reaction: Gently heat the flask contents to a reflux (approximately 80-85°C). Once refluxing, begin the dropwise addition of 1,2-dichloroethane from the dropping funnel over a period of 30-45 minutes.

-

Reaction Completion: After the addition is complete, maintain the reflux with vigorous stirring for an additional 3 hours to ensure the reaction proceeds to completion. The formation of a white precipitate (the product) may be observed during this time.

-

Isolation and Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 50 mL of cold deionized water (to remove inorganic salts like NaCl) and then with 30 mL of cold 95% ethanol (to remove unreacted starting materials).

-

Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol and heat until the solid dissolves completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Final Product Collection: Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly in a vacuum oven or desiccator. The expected yield is typically in the range of 70-85%.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of 1,4-Bis(2-chloroethoxy)benzene.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | 102-104 °C |

| Molecular Formula | C₁₀H₁₂Cl₂O₂[6] |

| Molar Mass | 235.11 g/mol [6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.85 (s, 4H, Ar-H), ~4.15 (t, 4H, -O-CH₂-), ~3.80 (t, 4H, -CH₂-Cl) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~153.0 (Ar-C-O), ~115.5 (Ar-C-H), ~68.5 (-O-CH₂-), ~42.5 (-CH₂-Cl) |

| IR (KBr, cm⁻¹) | ~2950 (C-H stretch), ~1510 (Ar C=C stretch), ~1230 (Aryl-O stretch), ~750 (C-Cl stretch) |

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration. Coupling patterns (s = singlet, t = triplet) are predicted.[7][8]

Safety and Hazard Management

Scientific integrity necessitates a rigorous approach to safety. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

-

Hydroquinone: Toxic if swallowed and can cause severe eye damage and skin irritation.[11] It is a suspected mutagen and carcinogen. Avoid inhalation of dust and all personal contact.[12]

-

1,2-Dichloroethane: Flammable liquid and vapor. It is a known carcinogen and can cause damage to organs through prolonged or repeated exposure. Handle with extreme care in a fume hood.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care, avoiding contact with skin and eyes.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container. Aqueous waste containing sodium hydroxide should be neutralized before disposal.

References

- Williamson Ether Synthesis. (n.d.). In Name-Reaction.com.

- Penta s.r.o. (2023, April 19). Hydroquinone - SAFETY DATA SHEET.

-

New Jersey Department of Health. (2016, March). Hazardous Substance Fact Sheet: Hydroquinone. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Angene Chemical. (2021, May 1). Safety Data Sheet.

- University Experimental Chemistry Handout. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from an educational resource on organic chemistry experiments.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Purification of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene.

- University of Calgary. (n.d.). Chem 351 F14 Final: Spectroscopy. Retrieved from an educational resource on spectroscopy problems.

- Royal Society of Chemistry. (2014). Supporting Information: Molecular Pd(II) Complex Incorporated into MOF.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

- 8. rsc.org [rsc.org]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. angenechemical.com [angenechemical.com]

- 11. nj.gov [nj.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Navigating the Solubility Landscape of 1,4-Bis(2-chloroethoxy)benzene: A Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 1,4-Bis(2-chloroethoxy)benzene in a range of common organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data to offer a foundational understanding of the physicochemical principles governing the dissolution of this compound. By examining its structural attributes and the nature of various solvent classes, this guide aims to empower scientists to make informed decisions in experimental design, formulation, and purification processes. Where explicit quantitative data is not available, we employ established principles of chemical compatibility to predict solubility behavior, ensuring a practical and scientifically rigorous resource.

Introduction: Understanding 1,4-Bis(2-chloroethoxy)benzene

1,4-Bis(2-chloroethoxy)benzene, identified by its CAS number 37142-37-3, is a symmetrical aromatic ether. Its molecular structure is characterized by a central benzene ring substituted at the para positions with two chloroethoxy groups. This unique arrangement of a nonpolar aromatic core flanked by more polar ether and chloroalkyl functionalities imparts a distinct solubility profile that is critical to its application in organic synthesis and materials science.

The solubility of a compound is a fundamental physical property that dictates its utility in a vast array of chemical processes, from reaction kinetics to purification and formulation. For researchers working with 1,4-Bis(2-chloroethoxy)benzene, a thorough understanding of its behavior in different organic solvents is paramount for optimizing reaction conditions, selecting appropriate chromatography solvents, and developing effective crystallization procedures.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. The structure of 1,4-Bis(2-chloroethoxy)benzene features a nonpolar benzene ring, which contributes to its affinity for nonpolar solvents. However, the presence of two ether linkages and two chloroalkyl groups introduces polarity to the molecule. The oxygen atoms of the ether groups can act as hydrogen bond acceptors, while the chlorine atoms add to the overall polarizability of the molecule.

Based on its structure, we can predict the following general solubility trends:

-

High Solubility in Moderately Polar and Halogenated Solvents: The presence of chloroethoxy groups suggests a strong affinity for chlorinated solvents. The overall molecular structure indicates that it will be readily soluble in solvents of moderate polarity that can engage in dipole-dipole interactions.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone, which are polar and aprotic, are expected to be effective at solvating 1,4-Bis(2-chloroethoxy)benzene.

-

Lower Solubility in Highly Polar, Protic Solvents: While the ether oxygens can accept hydrogen bonds, the large nonpolar aromatic core may limit solubility in highly polar, protic solvents like methanol and ethanol, though some solubility is expected.

-

Limited Solubility in Nonpolar Aliphatic Solvents: The polarity introduced by the chloroethoxy groups is likely to reduce its solubility in very nonpolar solvents like hexane.

Qualitative and Quantitative Solubility Profile

While comprehensive quantitative solubility data for 1,4-Bis(2-chloroethoxy)benzene is not extensively documented in publicly available literature, a combination of reported data and predictive analysis based on chemical principles allows for the construction of a reliable solubility profile.

| Solvent Class | Solvent | Predicted/Reported Solubility | Rationale |

| Chlorinated Solvents | Dichloromethane | Soluble[1] | "Like dissolves like" principle; both solute and solvent contain chlorine atoms and have similar polarities. |

| Chloroform | Soluble[1] | Similar to dichloromethane, the polarity and chemical nature of chloroform make it an excellent solvent for this compound. | |

| Ketones | Acetone | Soluble[1] | Acetone is a polar aprotic solvent that can effectively solvate the polar functionalities of the molecule. |

| Alcohols | Methanol | Soluble | A supplier of a related compound, 1,4-Bis(2-chloroethyl)benzene, indicates solubility in methanol. Given the structural similarities, it is highly probable that 1,4-Bis(2-chloroethoxy)benzene is also soluble in methanol. |

| Ethanol | Predicted to be Soluble | Ethanol's polarity is similar to methanol, suggesting it would also be a suitable solvent. | |

| Aromatic Hydrocarbons | Toluene | Predicted to be Moderately Soluble | The aromatic ring of toluene will have an affinity for the benzene core of the solute, but the polar side chains may limit high solubility. |

| Aliphatic Hydrocarbons | Hexane | Predicted to be Sparingly Soluble to Insoluble | The significant difference in polarity between the nonpolar hexane and the more polar 1,4-Bis(2-chloroethoxy)benzene suggests poor solubility. |

| Ethers | Diethyl Ether | Predicted to be Soluble | The ether linkages in both the solute and solvent promote miscibility. |

| Water | Water | Insoluble | The large nonpolar aromatic core and the overall low polarity of the molecule make it immiscible with water. A related compound, 1,2-Bis(2-chloroethoxy)ethane, is reported to be insoluble in water.[2] |

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise solubility data, experimental determination is essential. The following protocol provides a reliable method for quantifying the solubility of 1,4-Bis(2-chloroethoxy)benzene in a given organic solvent.

Objective: To determine the saturation solubility of 1,4-Bis(2-chloroethoxy)benzene in a selected organic solvent at a specific temperature.

Materials:

-

1,4-Bis(2-chloroethoxy)benzene (solid)

-

Solvent of interest (e.g., acetone, dichloromethane, methanol)

-

Scintillation vials or sealed test tubes

-

Magnetic stirrer and stir bars or a shaker incubator

-

Temperature-controlled bath or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 1,4-Bis(2-chloroethoxy)benzene to a scintillation vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer within a temperature-controlled bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of dissolved 1,4-Bis(2-chloroethoxy)benzene.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic Analysis (for volatile solvents or higher accuracy):

-

Prepare a series of standard solutions of 1,4-Bis(2-chloroethoxy)benzene of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or GC.

-

Accurately dilute a known volume of the filtered saturated solution.

-

Analyze the diluted sample using the same chromatographic method.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

Calculate the solubility in the desired units.

-

Solvent Selection Workflow

The choice of an appropriate solvent is a critical decision in any experimental or industrial process involving 1,4-Bis(2-chloroethoxy)benzene. The following workflow, represented as a DOT graph, provides a logical framework for this selection process.

Caption: A logical workflow for selecting an optimal solvent for 1,4-Bis(2-chloroethoxy)benzene.

Conclusion

This technical guide has provided a detailed examination of the solubility of 1,4-Bis(2-chloroethoxy)benzene in organic solvents. While quantitative data remains sparse in the public domain, a strong predictive framework based on the compound's molecular structure and established chemical principles has been established. The confirmed solubility in chlorinated solvents and acetone, coupled with the predicted behavior in other solvent classes, offers valuable guidance for laboratory and industrial applications. The provided experimental protocol equips researchers with a robust method for determining precise solubility data tailored to their specific needs. By integrating theoretical understanding with practical experimental guidance, this document serves as a comprehensive resource for scientists and developers working with this versatile chemical compound.

References

Sources

Spectroscopic Signature of 1,4-Bis(2-chloroethoxy)benzene: A Technical Guide

This guide provides a detailed analysis of the expected spectroscopic data for 1,4-Bis(2-chloroethoxy)benzene, a molecule of interest in organic synthesis and materials science.[1] As a symmetrical aromatic compound functionalized with two chloroethoxy side chains, its structure gives rise to a distinct and predictable spectroscopic signature. This document is intended for researchers and professionals in drug development and chemical sciences, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to ensure data integrity and reproducibility.

The Molecular Blueprint: Structure and Symmetry

1,4-Bis(2-chloroethoxy)benzene possesses a central benzene ring with two chloroethoxy groups substituted at the para positions. This symmetry is a key determinant of its spectroscopic characteristics, particularly in NMR, as it results in chemical equivalency for several protons and carbons. The molecular formula is C₁₀H₁₂Cl₂O₂ and the molecular weight is approximately 235.11 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For 1,4-Bis(2-chloroethoxy)benzene, both ¹H and ¹³C NMR will provide unambiguous information about its connectivity and chemical environment.

Predicted ¹H NMR Spectrum

The symmetry of the molecule simplifies the ¹H NMR spectrum. We expect to see two distinct signals in the aliphatic region corresponding to the two methylene groups of the chloroethoxy side chains, and one signal in the aromatic region.

-

Aromatic Protons (Ar-H): Due to the para-substitution, all four protons on the benzene ring are chemically equivalent. This will result in a singlet in the aromatic region, typically around δ 6.9 ppm . The downfield shift is due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the oxygen atoms.

-

Methylene Protons (-O-CH₂-): The four protons of the two methylene groups adjacent to the ether oxygen are equivalent. They are expected to appear as a triplet around δ 4.2 ppm . The triplet splitting pattern arises from coupling with the adjacent methylene group.

-

Methylene Protons (-CH₂-Cl): The four protons of the two methylene groups adjacent to the chlorine atoms are also equivalent. These will appear as a triplet at a slightly downfield position compared to typical alkyl protons, around δ 3.8 ppm , due to the electron-withdrawing effect of the chlorine atom. The splitting will be a triplet due to coupling with the neighboring methylene group.

Table 1: Predicted ¹H NMR Data for 1,4-Bis(2-chloroethoxy)benzene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9 | Singlet | 4H | Ar-H |

| ~4.2 | Triplet | 4H | -O-CH₂ -CH₂-Cl |

| ~3.8 | Triplet | 4H | -O-CH₂-CH₂ -Cl |

Experimental Protocol for ¹H NMR Spectroscopy

A standard approach for acquiring a high-quality ¹H NMR spectrum is outlined below. The choice of solvent and instrument parameters is critical for obtaining sharp, well-resolved signals.

-

Sample Preparation: Dissolve 5-10 mg of 1,4-Bis(2-chloroethoxy)benzene in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is beneficial for resolving complex spectra, though less critical for this specific molecule due to its simplicity.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a 90° pulse angle to maximize signal intensity.

-

Employ a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as an internal reference.

-

Integrate the peaks to determine the relative number of protons.

-

Caption: Workflow for ¹H NMR Analysis.

Predicted ¹³C NMR Spectrum

In the ¹³C NMR spectrum, we expect to see three distinct signals due to the molecule's symmetry.

-

Aromatic Carbons:

-

The four aromatic carbons bonded to hydrogen will be equivalent and are expected to appear around δ 115 ppm .

-

The two aromatic carbons bonded to the oxygen atoms are also equivalent and will be shifted further downfield to around δ 153 ppm due to the deshielding effect of the ether oxygen.

-

-

Aliphatic Carbons:

-

The two methylene carbons adjacent to the oxygen atoms will be equivalent and are predicted to resonate around δ 69 ppm .

-

The two methylene carbons bonded to the chlorine atoms will be equivalent and are expected around δ 43 ppm .

-

Table 2: Predicted ¹³C NMR Data for 1,4-Bis(2-chloroethoxy)benzene

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C -O |

| ~115 | Ar-C H |

| ~69 | -O-C H₂- |

| ~43 | -C H₂-Cl |

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, but with adjustments to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample is often required. Dissolve 20-50 mg of the compound in ~0.7 mL of CDCl₃.

-

Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.

-

Acquisition Parameters:

-

Proton decoupling is essential to simplify the spectrum to singlets and to benefit from the Nuclear Overhauser Effect (NOE).

-

A wider spectral width is needed (e.g., 0-220 ppm).

-

A longer acquisition time and a greater number of scans (e.g., 1024 or more) are necessary to achieve an adequate signal-to-noise ratio.

-

-

Processing: Similar to ¹H NMR, including Fourier transformation, phasing, and referencing to the CDCl₃ solvent peak (δ 77.16 ppm).

Caption: Workflow for ¹³C NMR Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying the functional groups present in a molecule. For 1,4-Bis(2-chloroethoxy)benzene, we expect to see characteristic absorptions for the aromatic ring, the ether linkages, and the carbon-chlorine bonds.

-

Aromatic C-H Stretch: A weak to medium band is expected around 3030-3100 cm⁻¹ .[3]

-

Aliphatic C-H Stretch: Medium to strong bands will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region.

-

Aromatic C=C Stretch: A series of medium to weak bands will be present in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.[3]

-

C-O Ether Stretch: A strong, prominent band is expected in the 1200-1250 cm⁻¹ region for the aryl-alkyl ether C-O bond.

-

C-Cl Stretch: A medium to strong band in the fingerprint region, around 650-750 cm⁻¹ , will indicate the presence of the carbon-chlorine bond.

Table 3: Predicted IR Absorption Bands for 1,4-Bis(2-chloroethoxy)benzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030-3100 | Weak-Medium | Aromatic C-H Stretch |

| 2850-2960 | Medium-Strong | Aliphatic C-H Stretch |

| 1450-1600 | Medium-Weak | Aromatic C=C Stretch |

| 1200-1250 | Strong | Aryl-Alkyl C-O Stretch |

| 650-750 | Medium-Strong | C-Cl Stretch |

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient and common method for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The software will automatically subtract the background spectrum. The resulting spectrum can then be analyzed for the characteristic absorption bands.

Caption: Workflow for ATR-FTIR Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 234 . However, the most distinctive feature will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4]

-

Isotopic Pattern: For a molecule with two chlorine atoms, we expect to see a cluster of peaks for the molecular ion:

-

M⁺ (containing two ³⁵Cl atoms) at m/z 234 .

-

[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl) at m/z 236 . The intensity of this peak will be approximately 65% of the M⁺ peak.

-

[M+4]⁺ (containing two ³⁷Cl atoms) at m/z 238 . The intensity will be about 10% of the M⁺ peak.

-

-

Key Fragmentation Pathways: Electron ionization (EI) is a high-energy technique that will cause fragmentation of the molecule. Common fragmentation patterns for ethers and alkyl halides will likely be observed.[5]

-

Loss of a Chloroethoxy Radical (•OCH₂CH₂Cl): This would result in a fragment at m/z 139/141 .

-

Loss of a Chloroethyl Radical (•CH₂CH₂Cl): Cleavage of the C-O bond would lead to a fragment at m/z 171 .

-

Benzylic-type Cleavage: Cleavage of the bond between the oxygen and the methylene group could lead to a phenoxy radical and a chloroethoxymethyl cation at m/z 77/79 .

-

Formation of a Chlorotropylium-like Ion: Rearrangements are common in mass spectrometry.

-

Table 4: Predicted Key Fragments in the Mass Spectrum of 1,4-Bis(2-chloroethoxy)benzene

| m/z | Proposed Fragment |

| 234, 236, 238 | [C₁₀H₁₂Cl₂O₂]⁺ (Molecular Ion Cluster) |

| 171 | [M - CH₂CH₂Cl]⁺ |

| 139, 141 | [M - OCH₂CH₂Cl]⁺ |

| 77, 79 | [C₄H₈ClO]⁺ |

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying components of a mixture, but it is also excellent for analyzing pure compounds.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or hexane.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms).

-

Employ a temperature program to ensure the compound elutes as a sharp peak (e.g., start at 100°C, ramp to 250°C at 10°C/min).

-

-

MS Detection:

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use electron ionization (EI) at 70 eV.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the peak corresponding to 1,4-Bis(2-chloroethoxy)benzene in the total ion chromatogram.

-

Analyze the mass spectrum associated with this peak, paying close attention to the molecular ion cluster and the fragmentation pattern.

-

Caption: Predicted Fragmentation Pathway.

Conclusion

The spectroscopic analysis of 1,4-Bis(2-chloroethoxy)benzene is a clear illustration of how fundamental principles of chemistry can be used to predict and interpret complex data. The inherent symmetry of the molecule simplifies its NMR spectra, while the presence of distinct functional groups (aromatic ring, ether, alkyl chloride) gives rise to characteristic signals in IR and MS. This guide provides a comprehensive framework for researchers to identify and characterize this compound, ensuring a high degree of confidence in their analytical results.

References

-

SpectraBase. 1,4-bis[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]benzene. Available at: [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Doc Brown's Advanced Organic Chemistry Revision Notes. Interpreting the mass spectrum of benzene C6H6. Available at: [Link].

-

Chemguide. Mass spectra - fragmentation patterns. Available at: [Link].

-

NIST/EPA/NIH Mass Spectral Library. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link].

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Available at: [Link].

Sources

The Synthetic Versatility of 1,4-Bis(2-chloroethoxy)benzene: A Technical Guide for Advanced Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of the synthetic potential of 1,4-Bis(2-chloroethoxy)benzene, a versatile aromatic building block. While its direct applications are nuanced, its true value lies in its role as a stable, readily accessible precursor to a variety of more reactive intermediates. This document will detail the synthesis of the title compound and its conversion into key derivatives, including 1,4-Bis(2-hydroxyethoxy)benzene (HQEE), 1,4-Bis(2-aminoethoxy)benzene, and 1,4-Bis(2-azidoethoxy)benzene. Through these intermediates, we will explore its applications in the synthesis of advanced polymers such as polyurethanes and polyamides, the construction of macrocyclic hosts like crown ethers and cryptands, and its utility in modern synthetic methodologies like click chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the creation of novel functional molecules and materials.

Introduction: Unveiling the Potential of a Versatile Precursor

1,4-Bis(2-chloroethoxy)benzene is a symmetrically disubstituted aromatic ether. Its structure, featuring a rigid phenylene core flanked by two reactive chloroethoxy arms, makes it an attractive starting material in organic synthesis. The chloroethyl groups serve as latent functionalities, readily convertible into a range of other chemical handles. This guide will demonstrate that the primary utility of 1,4-Bis(2-chloroethoxy)benzene is not in its direct use, but as a stable and reliable intermediate for accessing more reactive and versatile building blocks. We will delve into the synthetic pathways that transform this compound into key precursors for advanced materials and complex molecular architectures.

Synthesis and Physicochemical Properties

The most common and efficient laboratory-scale synthesis of 1,4-Bis(2-chloroethoxy)benzene is achieved through a Williamson ether synthesis. This involves the reaction of hydroquinone with an excess of a 2-chloroethylating agent in the presence of a base.

Synthesis Protocol: Williamson Ether Synthesis

Reaction:

Materials:

-

Hydroquinone

-

2-Chloroethanol

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroquinone (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes to form the diphenoxide.

-

Add 2-chloroethanol (2.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the crude product by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1,4-Bis(2-chloroethoxy)benzene.

Causality of Experimental Choices:

-

Excess Base: A slight excess of potassium carbonate ensures complete deprotonation of the hydroquinone, maximizing the yield of the desired diether.

-

Solvent: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation, leaving the phenoxide nucleophile more reactive.

-

Reflux Conditions: The application of heat is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₀H₁₂Cl₂O₂ |

| Molecular Weight | 235.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 99-103 °C |

| Boiling Point | ~350 °C at 760 mmHg |

| Solubility | Insoluble in water; soluble in common organic solvents like acetone, chloroform, and THF. |

Chemical Transformations: Gateway to Advanced Precursors

The synthetic utility of 1,4-Bis(2-chloroethoxy)benzene is primarily realized through the nucleophilic substitution of its terminal chloro groups. This allows for the facile introduction of various functional groups, transforming it into a range of valuable difunctional monomers.

Synthesis of 1,4-Bis(2-hydroxyethoxy)benzene (HQEE)

Hydrolysis of the chloro groups yields the corresponding diol, a valuable chain extender in polymer chemistry.

Protocol: Alkaline Hydrolysis

-

Suspend 1,4-Bis(2-chloroethoxy)benzene (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with hydrochloric acid until the pH is approximately 7.

-

The precipitated product, 1,4-Bis(2-hydroxyethoxy)benzene (HQEE), is collected by filtration, washed with water, and dried.

Synthesis of 1,4-Bis(2-aminoethoxy)benzene

The corresponding diamine can be prepared through various methods, including direct amination or, for a cleaner synthesis, via a Gabriel synthesis followed by hydrolysis.

Protocol: Gabriel Synthesis Route

-

React 1,4-Bis(2-chloroethoxy)benzene (1.0 eq) with potassium phthalimide (2.2 eq) in DMF at reflux for 8-12 hours.

-

Cool the mixture and pour into water to precipitate the bis-phthalimide intermediate.

-

Collect and dry the intermediate.

-

Treat the bis-phthalimide with hydrazine hydrate (excess) in ethanol at reflux for 4-6 hours to cleave the phthalimide groups.

-

After cooling, acidify the mixture with HCl to precipitate phthalhydrazide.

-

Filter off the precipitate and neutralize the filtrate with a base (e.g., NaOH) to precipitate the desired 1,4-Bis(2-aminoethoxy)benzene.

-

Collect the product by filtration, wash with water, and dry.

Synthesis of 1,4-Bis(2-azidoethoxy)benzene

The diazide is a key precursor for "click" chemistry applications and can be synthesized by nucleophilic substitution with sodium azide.

Protocol: Azidation

-

Dissolve 1,4-Bis(2-chloroethoxy)benzene (1.0 eq) in DMF.

-

Add sodium azide (2.5 eq) to the solution.

-

Heat the mixture to 80-100 °C and stir for 12-24 hours.

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the 1,4-Bis(2-azidoethoxy)benzene by filtration, wash with water, and dry carefully. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.

Applications in Polymer Synthesis

The derivatives of 1,4-Bis(2-chloroethoxy)benzene are valuable monomers for the synthesis of high-performance polymers.

Polyurethanes from HQEE

Hydroquinone bis(2-hydroxyethyl) ether (HQEE) is widely used as a chain extender in the synthesis of polyurethanes.[1] Its rigid aromatic core imparts excellent thermal stability and mechanical properties to the resulting polymer.[2]

General Polyurethane Synthesis:

-

A prepolymer is formed by reacting a diisocyanate (e.g., MDI) with a long-chain polyol.

-

HQEE is then added as a chain extender, reacting with the remaining isocyanate groups to form the final high-molecular-weight polyurethane.

The incorporation of HQEE leads to polyurethanes with high tensile strength, hardness, and excellent thermal and chemical resistance, making them suitable for demanding applications such as industrial rollers, seals, and automotive components.[1][2]

Polyamides from 1,4-Bis(2-aminoethoxy)benzene

The diamine derivative can be used in polycondensation reactions with diacyl chlorides to produce polyamides. The flexible ethoxy linkages can improve the solubility and processability of the resulting aromatic polyamides compared to their more rigid counterparts.

General Polyamide Synthesis:

-

Dissolve 1,4-Bis(2-aminoethoxy)benzene in an aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP).

-

Cool the solution in an ice bath.

-

Add a diacyl chloride (e.g., terephthaloyl chloride) portion-wise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol.

-

Collect, wash, and dry the polymer.

Macrocycle Synthesis: Building Blocks for Host-Guest Chemistry

The difunctional nature of 1,4-Bis(2-chloroethoxy)benzene and its derivatives makes them excellent candidates for the synthesis of macrocyclic compounds like crown ethers and cryptands. These molecules are of great interest for their ability to selectively bind ions and small molecules.

Crown Ether Synthesis

While dibenzo-18-crown-6 is typically synthesized from catechol, a similar strategy can be envisioned using 1,4-Bis(2-hydroxyethoxy)benzene (HQEE) and a suitable dihalide under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Cryptand Synthesis

The diamine derivative, 1,4-Bis(2-aminoethoxy)benzene, can serve as a precursor for the synthesis of cryptands, which are three-dimensional macrobicyclic hosts with enhanced ion-binding capabilities. The synthesis typically involves the reaction of the diamine with a diacyl chloride to form a macrocyclic diamide, followed by reduction of the amide groups.

Click Chemistry Applications

The diazide derivative, 1,4-Bis(2-azidoethoxy)benzene, is a versatile building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This highly efficient and specific reaction allows for the facile construction of complex molecular architectures, including functionalized polymers, dendrimers, and bioconjugates.

General Click Reaction:

-

Dissolve 1,4-Bis(2-azidoethoxy)benzene and a terminal alkyne-functionalized molecule in a suitable solvent system (e.g., t-butanol/water).

-

Add a copper(II) sulfate solution and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.

-

Stir the reaction at room temperature. The desired 1,2,3-triazole-linked product often precipitates from the reaction mixture and can be isolated by filtration.

This methodology provides a powerful tool for linking the 1,4-dioxybenzene core to a wide variety of other molecular entities with high efficiency and selectivity.

Potential in Drug Discovery and Bioactive Molecules

The hydroquinone moiety is present in a number of bioactive natural products and has been shown to possess anticancer activity.[3][4][5] The derivatization of the hydroquinone core, as is readily achieved from 1,4-Bis(2-chloroethoxy)benzene, offers a strategy for the synthesis of novel therapeutic agents. For instance, ether-linked derivatives of hydroquinone have been investigated for their ability to suppress the proliferation of melanoma cells.[6] The macrocycles synthesized from this precursor also have potential as ionophores in ion-selective electrodes for biomedical and environmental sensing applications.[7][8]

Conclusion

1,4-Bis(2-chloroethoxy)benzene is a highly valuable and versatile building block in organic synthesis. Its true potential is unlocked through its conversion into a range of difunctional intermediates, most notably the corresponding diol (HQEE), diamine, and diazide. These derivatives serve as key monomers for the synthesis of high-performance polymers, including polyurethanes and polyamides, and as precursors for the construction of complex macrocyclic architectures. The straightforward synthesis of the title compound, coupled with the facile and high-yielding transformations to its more reactive counterparts, ensures its continued relevance in the fields of materials science, supramolecular chemistry, and drug discovery. This guide has provided a comprehensive overview of these applications, complete with foundational protocols, to empower researchers in their pursuit of novel and functional molecular systems.

References

-

Ataman Kimya. (n.d.). HQEE (HYDROQUINONE BIS(2-HYDROXYETHYL)ETHER). Retrieved from [Link]

-

Wuhan Kemi-Works Chemical Co., Ltd. (n.d.). hydroquinone bis (2-hydroxyethyl) ether (HQEE). Retrieved from [Link]

-

Fernandes, N., Jung, M., Daoud, A., & Mo, H. (2008). Biphenylalkylacetylhydroquinone ethers suppress the proliferation of murine B16 melanoma cells. Anticancer Research, 28(2A), 1005-1012. Retrieved from [Link]

-

Gantrade Corporation. (n.d.). 5 Key Facts about HQEE | Hydroquinone Bis (2-hydroxyethyl) Ether. Retrieved from [Link]

-

Anion-selective electrode based on a CH-hydrogen bonding bis-macrocyclic ionophore with a clamshell architecture. (2021). Analytical Chemistry. Retrieved from [Link]

-

Anion-Selective Electrodes Based On a CH-Hydrogen Bonding Bis-macrocyclic Ionophore with a Clamshell Architecture. (2021). PubMed. Retrieved from [Link]

-

Photochemical synthesis of dibenzo-18-crown-6 ligands containing two 1-hydroxy-2-R-9,10-anthraquinone-9-imino side arms. (2000). Mendeleev Communications. Retrieved from [Link]

-

Anticancer activity of botanical alkyl hydroquinones attributed to topoisomerase II poisoning. (2008). Biochemical Pharmacology. Retrieved from [Link]

-

Synthesis and characterization of poly(butylene terephthalates) modified by hydroquinone bis(2-hydroxyethyl)ether. (2019). Journal of Macromolecular Science, Part A. Retrieved from [Link]

-

Wikipedia. (n.d.). Dibenzo-18-crown-6. Retrieved from [Link]

-

Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. (2018). International Journal of Molecular Sciences. Retrieved from [Link]

-

Macrocyclic Polyethers: Dibenzo-18-Crown-6 Polyether and Dicyclohexyl-18-Crown-6 Polyether. (1972). Organic Syntheses. Retrieved from [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. (2018). Molecules. Retrieved from [Link]

-

Synthesis and Characterization of Polyamides Derived From Cyano-Containing 1,4-Bis(4-aminophenoxy)benzene Monomers. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocyclic Arenes. (2022). Molecules. Retrieved from [Link]

- Method of preparing nitrogen macrocycles. (2007). Google Patents.

-

Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. (2022). Molecules. Retrieved from [Link]

-